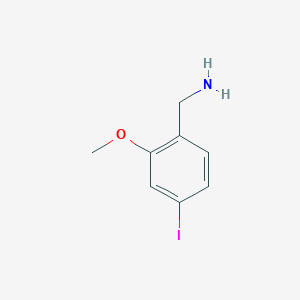
(4-Iodo-2-methoxyphenyl)methanamine
Descripción general
Descripción
(4-Iodo-2-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Iodo-2-methoxyphenyl)methanamine, a compound of interest in medicinal chemistry, features a unique structure that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of an iodine atom and a methoxy group on a phenyl ring, which can influence its reactivity and interaction with biological targets. The basic structure is represented as follows:
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Similar compounds have shown potential in modulating pathways involved in cancer, inflammation, and other diseases. The presence of halogen substituents typically enhances lipophilicity, which can improve cellular uptake and bioavailability.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Anticancer Activity : Compounds in this class have been investigated for their potential to inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, studies have demonstrated that related compounds can inhibit DYRK1A with IC50 values in the low nanomolar range .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Inhibition of Kinases : A study highlighted the inhibitory effects of structurally related compounds on DYRK1A and CLK1 kinases, with IC50 values ranging from 14 nM to 206 nM. This suggests that this compound may similarly interact with these targets .
- Drug Interactions : The compound's interaction with PPAR receptors has been explored, indicating its potential role in metabolic modulation and possibly influencing conditions like diabetes and obesity .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | DYRK1A | <100 | Inhibition of kinase activity |
| Related Compound A | CLK1 | 14 | Inhibition of kinase activity |
| Related Compound B | PPARγ | <200 | Modulation of metabolic pathways |
Research Findings
Recent studies have utilized computer-aided drug design to predict the biological activities of this compound. These predictions suggest possible therapeutic applications in:
- Cancer Treatment : Targeting specific oncogenic pathways.
- Metabolic Disorders : Potential modulation of insulin sensitivity through PPAR activation.
Propiedades
IUPAC Name |
(4-iodo-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLDCQPYIJDXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















